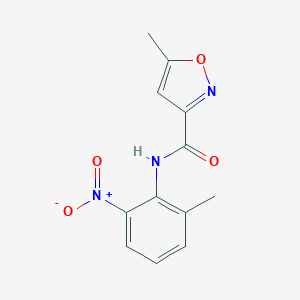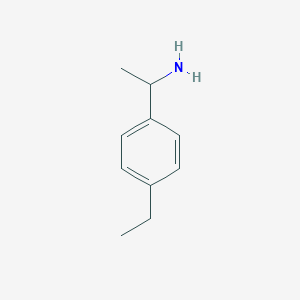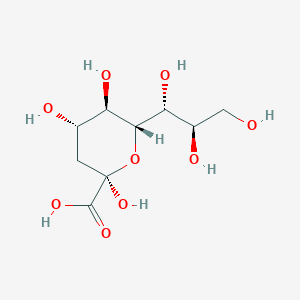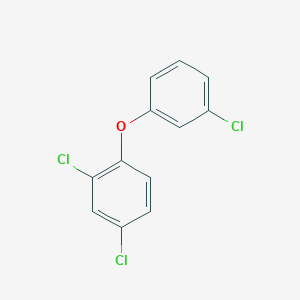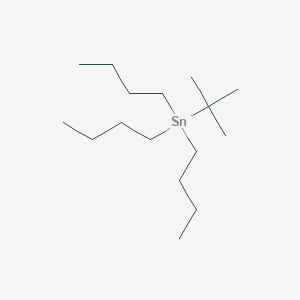
三丁基(叔丁基)锡烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-BUTYLTRI-N-BUTYLTIN is an organotin compound characterized by the presence of three butyl groups and one tert-butyl group attached to a tin atom. Organotin compounds, including tributyl(tert-butyl)stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
科学研究应用
T-BUTYLTRI-N-BUTYLTIN has a wide range of applications in scientific research:
Organic Synthesis: It is used as a hydrogen donor in radical reactions, facilitating the synthesis of complex organic molecules.
Biological Studies: Organotin compounds, including tributyl(tert-butyl)stannane, are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industrial Applications: It is used in the production of various industrial chemicals and materials due to its reactivity and versatility.
作用机制
Target of Action
Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .
Mode of Action
Tributyl(tert-butyl)stannane interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .
Biochemical Pathways
The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .
Pharmacokinetics
It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .
Result of Action
The result of Tributyl(tert-butyl)stannane’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .
Action Environment
The action of Tributyl(tert-butyl)stannane can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .
准备方法
Synthetic Routes and Reaction Conditions
T-BUTYLTRI-N-BUTYLTIN can be synthesized through various methods. One common approach involves the reduction of tributyltin chloride with lithium aluminium hydride. This method is widely used due to its efficiency and the availability of the reagents . Another method involves the reduction of tributyltin oxide with polymethylhydrosiloxane, which yields the desired stannane under reduced pressure .
Industrial Production Methods
In industrial settings, the production of tributyl(tert-butyl)stannane often involves large-scale reduction reactions using similar reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
T-BUTYLTRI-N-BUTYLTIN undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution Reactions: It can participate in substitution reactions where the tin-hydrogen bond is cleaved homolytically.
Dehalogenation: It is used in dehalogenation reactions to remove halogen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with tributyl(tert-butyl)stannane include azobisisobutyronitrile (AIBN) and light irradiation, which facilitate radical chain mechanisms . The reactions typically occur under mild conditions, making the compound a versatile reagent in organic synthesis.
Major Products
The major products formed from reactions involving tributyl(tert-butyl)stannane depend on the specific reaction type. For example, in reduction reactions, the primary products are hydrocarbons, while in dehalogenation reactions, the halogen-free organic molecules are obtained .
相似化合物的比较
Similar Compounds
Tributyltin Hydride: Similar to tributyl(tert-butyl)stannane, tributyltin hydride is used as a hydrogen donor in radical reactions.
Triphenyltin Hydride: Another organotin compound with similar reactivity but different substituents.
Trimethyltin Hydride: Known for its high reactivity but also higher toxicity compared to tributyl(tert-butyl)stannane.
Uniqueness
T-BUTYLTRI-N-BUTYLTIN is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be suitable .
属性
IUPAC Name |
tributyl(tert-butyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLMRHTEJKONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
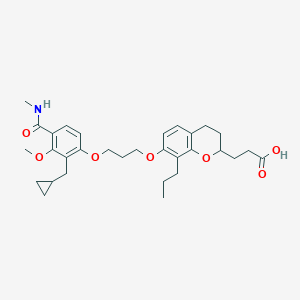
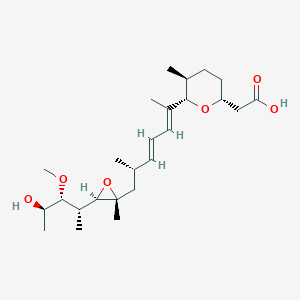
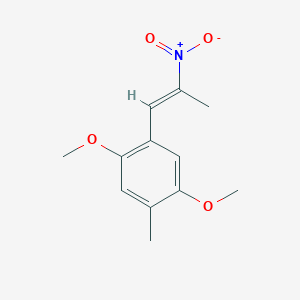
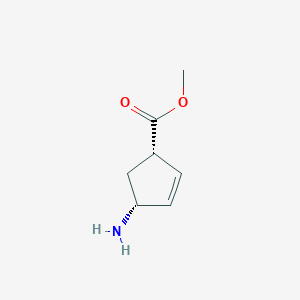
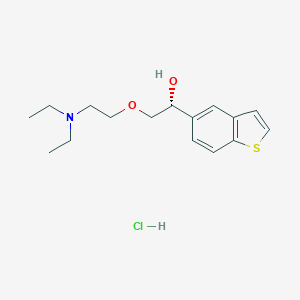


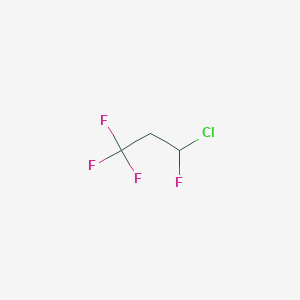
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
